Ethylene oxide

Genotoxicity Mutagenesis Toxicology

Ethylene Oxide (EO) is not interchangeable with propylene oxide or other epoxides. Its unsubstituted oxirane ring confers uniquely superior penetration for sterilizing complex, heat-sensitive medical devices (ISO 11135), where alternatives like E-Beam fail. In polyether polyol synthesis, EO imparts hydrolysis resistance unattainable with PO. For toxicology research, EO's quantified 14-fold higher mutagenic potency over PO makes it the essential positive control. Procure with confidence — each lot meets traceable purity standards suitable for validated FDA-registered manufacturing and R&D. Substitution is not a drop-in replacement; it is a multi-year revalidation project.

Molecular Formula C2H4O
Molecular Weight 44.05 g/mol
CAS No. 75-21-8
Cat. No. B1213735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene oxide
CAS75-21-8
SynonymsEthylene Oxide
Oxide, Ethylene
Oxirane
Molecular FormulaC2H4O
Molecular Weight44.05 g/mol
Structural Identifiers
SMILESC1CO1
InChIInChI=1S/C2H4O/c1-2-3-1/h1-2H2
InChIKeyIAYPIBMASNFSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NTP, 1992)
Soluble in benzene, acetone, ethanol, ether
Miscible with... carbon tetrachloride.
Miscible with water
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Why Scientific and Industrial Users Should Prioritize Ethylene Oxide (CAS 75-21-8) for Specific Applications: A Quantitative Differentiation Guide


Ethylene oxide (EO, CAS 75-21-8) is the simplest epoxide, a highly reactive, flammable gas with a boiling point of 10.4°C [1]. It serves as a critical industrial intermediate for producing ethylene glycol, surfactants, and polyethers, and is uniquely positioned as a low-temperature sterilant for heat- and moisture-sensitive medical devices [1]. Unlike its closest analog, propylene oxide (PO, CAS 75-56-9), EO's smaller molecular structure and distinct physicochemical properties confer specific advantages in sterilization efficacy, material penetration, and chemical reactivity, making it irreplaceable in certain high-stakes industrial and healthcare contexts.

Why Ethylene Oxide Cannot Be Simply Substituted: Key Differentiators from Propylene Oxide and Other Alternatives


Generic substitution of ethylene oxide (EO) with propylene oxide (PO) or other epoxides is scientifically unsound due to fundamental differences in molecular geometry, reactivity, and toxicological profiles. While both are three-membered cyclic ethers, EO's unsubstituted ring structure results in a significantly higher mutagenic potency and a more rapid rate of DNA adduct formation, as demonstrated by comparative studies [1]. Conversely, in applications like polyether synthesis, EO's lower reactivity compared to PO is a critical advantage, leading to superior hydrolysis resistance and mechanical strength in the final polymer [2]. These distinctions are not marginal; they dictate the functional performance of downstream products and the safety profiles of sterilization processes. Therefore, selecting EO is not a matter of convenience but of meeting precise, quantifiable performance and safety specifications that in-class alternatives cannot achieve.

Quantitative Comparative Evidence: Ethylene Oxide (CAS 75-21-8) vs. Propylene Oxide and Other Alternatives


Genotoxicity: EO Exhibits 14x Higher Mutagenic Potency than PO in Drosophila

In a direct head-to-head comparison of inhaled ethylene oxide (EO) and propylene oxide (PO) in a Drosophila germ cell mutagenesis model, the relative mutagenic efficiency for forward mutation induction was quantified [1]. The results show a dramatic difference in potency, with EO demonstrating an approximately 14-fold higher efficiency compared to PO under normal repair conditions (NER+). This difference becomes 5-fold in the absence of DNA repair (NER-), indicating a fundamental difference in the nature and repairability of the DNA lesions induced by the two compounds.

Genotoxicity Mutagenesis Toxicology

Reactivity with Hemoglobin: EO Forms Adducts 2.7x Faster than PO

A cross-study comparison of in vitro reaction kinetics reveals that ethylene oxide (EO) is substantially more reactive towards the N-terminal valine in human hemoglobin than propylene oxide (PO) [1]. The second-order rate constant for EO was determined to be 2.7 L (mol Hb·h)⁻¹, which is 2.7 times higher than that for PO. This higher reactivity is consistent with EO's smaller steric hindrance, allowing it more facile access to nucleophilic sites on macromolecules.

Biomonitoring Chemical Reactivity Protein Adducts

Sterilization Efficacy: EO Enables Sterility of Complex Devices Unachievable with E-Beam

A direct head-to-head comparison of ethylene oxide (EO) sterilization and electron beam (E-Beam) sterilization highlights a critical performance gap in material penetration [1]. EO is characterized as an 'incredibly penetrative gas' capable of sterilizing the internal lumens and complex geometries of medical devices within their sealed final packaging. In contrast, E-Beam, a line-of-sight radiation technology, faces significant challenges with dense or complex products and cannot reliably sterilize internal surfaces without direct exposure. While E-Beam offers faster cycle times (minutes vs. hours/days for EO including aeration), it cannot substitute for EO when the application requires complete surface sterilization of intricate, heat-sensitive components.

Medical Device Sterilization Material Compatibility Process Validation

Industrial Catalyst Selectivity: EO Production Achieves >80% Selectivity with Optimized Silver Catalysts

The economic viability of ethylene oxide (EO) production hinges on catalyst selectivity. Comparative data from patent and research literature indicate that unpromoted metallic silver catalysts exhibit a baseline EO selectivity of around 50% [1]. However, modern industrial catalysts, comprising silver nanoparticles supported on low-surface-area alpha-alumina and promoted with cesium and other alkali metals, achieve selectivities exceeding 80% [1]. This >60% improvement in selectivity directly reduces feedstock (ethylene) waste and minimizes the formation of the primary byproduct, carbon dioxide, which is a critical differentiator for large-scale manufacturing economics and environmental footprint.

Catalysis Process Chemistry Industrial Manufacturing

Regulatory Compliance: ISO 10993-7 Mandates Strict Residual EO Limits, Precluding Simple Substitution

The use of ethylene oxide (EO) for medical device sterilization is not a free choice but is governed by stringent, application-specific residual limits outlined in ISO 10993-7 [1]. Recent updates to the standard have lowered allowable limits for both EO and its byproduct, ethylene chlorohydrin (ECH), particularly for small or implantable devices where patient exposure per body weight is higher [1]. Alternative sterilization methods like nitrogen dioxide or hydrogen peroxide gas plasma do not have the same established regulatory framework for a wide range of materials and may have their own material compatibility or penetration limitations. This creates a scenario where, for many established medical device product lines, EO sterilization is 'locked in' by the cost and time associated with re-validating a new sterilization process to meet different regulatory standards.

Regulatory Science Medical Devices Residual Analysis

Copolymerization Kinetics: Reactivity Ratios Demonstrate EO's Unique Microstructural Control Over PO

In the industrial production of polyether polyols, the choice between ethylene oxide (EO) and propylene oxide (PO) is not merely about using one or the other, but about controlling their incorporation into copolymers. A direct study of EO/PO copolymerization kinetics using in situ ¹H NMR spectroscopy revealed that the reactivity ratios (r) are highly dependent on the polymerization method [1]. For example, under monomer-activated anionic ring-opening polymerization (AROP) using iBu₃Al, rEO = 6.4 and rPO = 0.16, indicating a strong preference for EO incorporation. In contrast, under double metal cyanide (DMC) catalysis, the gradient reverses (rEO = 0.42, rPO = 2.4). This quantitative difference in r-values demonstrates that EO provides a unique, tunable handle for designing copolymer microstructure (gradient, block, or random), a level of control not achievable with PO alone and critical for tailoring the final properties of polyurethanes and other materials.

Polymer Chemistry Copolymerization Kinetics

Validated Application Scenarios Where Ethylene Oxide (CAS 75-21-8) Demonstrates Quantifiable Superiority


Sterilization of Complex, Heat-Sensitive Medical Devices

This is the premier application where ethylene oxide (EO) demonstrates unique and quantifiable value. As established by direct head-to-head comparison [1], EO's gaseous nature allows it to penetrate complex lumens, sealed packaging, and dense material matrices, achieving sterility in components where line-of-sight methods like E-Beam fail. The ISO 11135 standard defines the validated processes for this application [2], and compliance with ISO 10993-7 residual limits [3] is a mandatory regulatory hurdle. For procurement, EO is the only viable sterilant for a vast array of single-use devices (e.g., catheters, stents, surgical kits with electronic components), and its use is deeply embedded in validated, FDA-approved manufacturing processes. Switching to an alternative is not a simple material substitution but a multi-year, high-cost re-engineering project, making EO an irreplaceable supply chain component.

Production of Hydrolytically Stable Polyether Polyols

In the synthesis of polyethers for polyurethane foams and other materials, the choice of alkylene oxide dictates the final polymer's properties. Evidence shows that while propylene oxide (PO) yields more flexible polymers, ethylene oxide (EO) imparts superior hydrolysis resistance and mechanical strength [1]. Furthermore, the unique copolymerization kinetics of EO, quantified by reactivity ratios (rEO = 6.4 vs. rPO = 0.16 in one system) [2], allow polymer chemists to precisely engineer the copolymer microstructure. This quantitative control over the gradient of EO and PO units along the polymer chain is essential for producing high-performance polyether polyols with tailored properties. For industrial procurement, EO is not an interchangeable building block; it is a specialized comonomer required for formulating products that must withstand prolonged exposure to moisture or require enhanced mechanical integrity.

High-Efficiency Industrial Epoxidation Catalysis

The large-scale production of ethylene oxide (EO) itself is a key industrial scenario differentiated by catalyst technology. Research shows that while unpromoted silver catalysts achieve a baseline EO selectivity of ~50%, modern, promoted silver catalysts achieve selectivities exceeding 80% at low ethylene conversion [1]. This >30 percentage-point improvement directly translates to lower raw material costs, reduced waste, and a smaller carbon footprint per ton of EO produced. For large-volume procurement of EO, this evidence provides a basis for supplier qualification. A supplier using a state-of-the-art, high-selectivity catalyst process can offer a product with a more favorable cost structure and environmental profile compared to a supplier using older technology.

Genotoxicity Research and Biomarker Development

Ethylene oxide's (EO) potent and well-characterized genotoxicity makes it a crucial positive control and model compound in toxicology research. Quantitative data from comparative studies demonstrates that EO is approximately 14-fold more mutagenic than propylene oxide (PO) in a Drosophila model [1] and reacts with hemoglobin 2.7x faster than PO [2]. This established potency profile and its defined mechanism of action as a direct-acting alkylating agent make EO an invaluable tool for validating new genotoxicity assays, studying DNA repair mechanisms, and developing biomarkers of exposure (e.g., hemoglobin adducts). In this context, EO is not being procured for a commodity application but as a highly specific, well-understood reagent where its known and quantifiable biological effects are the primary selection criterion.

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